Product packaging for 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole(Cat. No.:)

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole

Cat. No.: B13101840
M. Wt: 202.24 g/mol
InChI Key: OTGFLLBILQYBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining a benzo[d]thiazole scaffold with a 1,2,4-triazole moiety. This molecular architecture incorporates multiple nitrogen atoms, which is a common feature in pharmacologically active compounds and facilitates diverse interactions with biological targets . The 1,2,4-triazole ring is recognized for its wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . Similarly, the benzo[d]thiazole core is a privileged structure in neuroprotective and antitumor agent development . Compounds featuring this specific hybrid scaffold have demonstrated promising biological activity in research settings. Notably, a closely related triazolbenzo[d]thiazole analog was identified in screening assays to possess significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cell lines, suggesting potential for research in neurodegenerative diseases . Furthermore, such triazole-benzothiazole hybrids have been designed and evaluated as potent inhibitors of p38α MAP kinase, a key enzyme involved in the biosynthesis of pro-inflammatory cytokines, highlighting their value in anti-inflammatory research . The compound serves as a valuable building block and intermediate for the synthesis of more complex fused heterocyclic systems, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, which themselves exhibit a range of biological activities . This product is provided for research purposes as a chemical probe to investigate these and other potential mechanisms of action. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4S B13101840 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2-(1,2,4-triazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-5-10-11-6-13/h1-6H

InChI Key

OTGFLLBILQYBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=NN=C3

Origin of Product

United States

Synthetic Methodologies for 2 4h 1,2,4 Triazol 4 Yl Benzo D Thiazole Derivatives

Conventional Synthetic Routes to Benzothiazole-Triazole Hybrids

Traditional approaches to constructing benzothiazole-triazole hybrids generally rely on sequential, multi-step processes where one heterocyclic ring is first constructed and then used as a scaffold to build the second.

The assembly of benzothiazole-triazole systems is often accomplished through linear synthetic sequences. A common strategy involves first forming the benzothiazole (B30560) core, followed by the construction of the triazole ring. nih.gov This can begin with a substituted aniline, such as 4-ethoxy acetanilide, which is brominated and then hydrolyzed to produce 2-bromo 4-methyl aniline. tsijournals.com This intermediate can then be treated with sodium thiocyanate (B1210189) to form a 2-aminobenzothiazole (B30445) derivative. tsijournals.com Subsequently, the 2-amino group is converted to a hydrazino group by reacting with hydrazine (B178648) hydrate. tsijournals.com This 2-hydrazinobenzothiazole (B1674376) intermediate is a key precursor for building the triazole ring. mdpi.com

An alternative multi-step approach starts with the triazole ring and subsequently forms the benzothiazole ring. mdpi.com This pathway might begin with a 3-mercaptotriazole intermediate, which is then fused with a benzene (B151609) component to form the thiazole (B1198619) portion of the final structure. nih.govmdpi.com For example, 1-chloro-2-isothiocyanatobenzene can be reacted with a hydrazide derivative to construct the fused system. researchgate.net These multi-step methods, while effective, often involve several stages of reaction, isolation, and purification.

A representative multi-step synthesis is outlined below:

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1 Substituted AnilinePotassium Thiocyanate, Bromine2-AminobenzothiazoleFormation of the benzothiazole core. nih.gov
2 2-AminobenzothiazoleHydrazine Hydrate2-HydrazinobenzothiazoleIntroduction of a hydrazine group for triazole synthesis. tsijournals.commdpi.com
3 2-HydrazinobenzothiazoleFormic Acid or Carbon DisulfideFused Benzothiazolo-triazoleCyclization to form the triazole ring. tsijournals.commdpi.com

This table represents a generalized multi-step pathway for the synthesis of benzothiazole-triazole hybrids.

Condensation reactions are fundamental to the synthesis of the benzothiazole nucleus and its subsequent elaboration into triazole hybrids. The most prevalent method for forming the benzothiazole ring system is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. nih.govmdpi.comnih.gov The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration. mdpi.comnih.gov

Once the benzothiazole scaffold is in place, specifically as a 2-hydrazinobenzothiazole, further condensation reactions are employed to form the triazole ring. For instance, heating the hydrazino compound with formic acid leads to the formation of a 2-hydrazinoformyl benzothiazole, which can then be cyclized. tsijournals.com Alternatively, reacting the 2-hydrazinobenzothiazole with carbon disulfide in the presence of an alkali, followed by neutralization, yields a 3-mercapto-substituted triazolo-benzothiazole. tsijournals.com Another pathway involves the intramolecular cyclization and dehydrative aromatization of a hydrazine derivative with anthranilic acid to form an intermediate that is further reacted to yield the final benzothiazole-triazole hybrid. nih.gov

Advanced and Green Synthetic Approaches

In recent years, synthetic chemistry has moved towards developing more efficient, atom-economical, and environmentally benign methodologies. These advanced strategies have been applied to the synthesis of benzothiazole-triazole derivatives, offering advantages over conventional methods.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tandfonline.comjetir.orgnih.gov This reaction has been effectively utilized to link benzothiazole and triazole moieties. tandfonline.com The strategy involves preparing a benzothiazole precursor bearing either a terminal alkyne or an azide (B81097) functional group. This precursor is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. tandfonline.comnih.gov

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. jetir.org It proceeds with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. jetir.org This method provides a modular and straightforward approach to creating complex benzothiazole-triazole hybrids from simple building blocks. rsc.org Laccases, which are copper-containing oxidoreductase enzymes, have also been employed as a green catalytic approach for this transformation, facilitating the 1,3-dipolar cycloaddition to obtain 1,2,3-triazole-fused benzothiazoles. tandfonline.comresearchgate.net

Benzothiazole PrecursorCo-reactantCatalystProductKey Feature
Benzothiazole-alkyneOrganic AzideCopper(I) salt or Laccase1,4-disubstituted 1,2,3-triazole-benzothiazoleHigh regioselectivity and efficiency. tandfonline.comnih.gov
Benzothiazole-azideTerminal AlkyneCopper(I) salt1,4-disubstituted 1,2,3-triazole-benzothiazoleModular "click chemistry" approach. jetir.org

This table illustrates the application of CuAAC in synthesizing benzothiazole-triazole derivatives.

Direct C-H bond functionalization represents a powerful and atom-economical strategy in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com A novel synthetic protocol has been developed for the preparation of benzo mdpi.combohrium.comthiazolo[2,3-c] researchgate.netmdpi.combohrium.comtriazoles that utilizes a C-H functionalization step. nih.govmdpi.com This method begins with the oxidation of a mercaptophenyl moiety to its corresponding disulfide. researchgate.net Subsequently, an intramolecular C-H bond functionalization is thought to facilitate the ring closure, forming the fused tricyclic system. researchgate.netmdpi.com This approach is noted for its high functional group tolerance, short reaction times, and good to excellent yields. nih.gov The regioselective C-H functionalization of benzothiazoles can also be achieved via the formation of thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. nih.gov

Oxidative cyclization is another key advanced strategy for constructing these fused heterocyclic systems. In one reported method, a protected 2-mercaptophenyl substituted triazole serves as the precursor. mdpi.com After deprotection of the thiol group, the intermediate undergoes an oxidative cyclization, often proceeding through a disulfide intermediate, to yield the desired benzo mdpi.combohrium.comthiazolo[2,3-c] researchgate.netmdpi.combohrium.comtriazole. nih.govmdpi.com This reaction can be carried out in a one-pot, two-step procedure from air-stable protected thiols. researchgate.net The conversion of the disulfide intermediate to the final tricyclic product may require thermal energy. mdpi.com This method combines a high tolerance for various functional groups with good yields and short reaction times. nih.govmdpi.com Additionally, the oxidative cyclization of thiourea (B124793) derivatives is a common method to form the initial 2-aminobenzothiazole ring, which is a crucial building block for subsequent triazole formation. nih.gov

Sonochemical Synthetic Methods for Triazole-Tethered Compounds

Following a comprehensive search of scientific literature, no specific methods for the sonochemical synthesis of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole or its derivatives were identified. While ultrasound-assisted synthesis is a recognized technique for the preparation of various heterocyclic compounds, including 1,2,4-triazole (B32235) and benzothiazole derivatives separately, information detailing the application of sonochemistry to form the specific linkage between the 4-position of the 1,2,4-triazole ring and the 2-position of the benzothiazole ring is not available in the reviewed sources.

Research in the area of sonochemical synthesis has demonstrated its utility in accelerating reaction times and improving yields for a variety of organic transformations. asianpubs.orgresearchgate.netnih.gov Studies have explored the ultrasound-assisted synthesis of different 1,2,4-triazole derivatives and compounds tethering benzothiazole moieties to other heterocyclic systems. orientjchem.orgnih.gov However, the specific application of this methodology to the target compound, this compound, remains undocumented in the available literature.

Further research would be necessary to develop and characterize a sonochemical synthetic route for this particular class of compounds. Such a study would involve the investigation of suitable starting materials, solvents, catalysts, and the optimization of ultrasound parameters such as frequency, power, and temperature.

Spectroscopic and Structural Elucidation of 2 4h 1,2,4 Triazol 4 Yl Benzo D Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H-NMR Analysis of Proton Environments

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole framework and its derivatives. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals offer a detailed map of the proton skeleton.

In derivatives such as 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the protons of the benzothiazole (B30560) ring typically appear in the aromatic region of the spectrum. iucr.orgnih.goviucr.org Specifically, two of these protons can be observed as a multiplet between δ 7.36–7.50 ppm, while the other two often manifest as distinct doublets around δ 7.89 ppm (J = 8.0 Hz) and δ 8.01 ppm (J = 8.0 Hz). iucr.orgnih.goviucr.org The protons of the triazole ring and any substituents also give characteristic signals. For instance, the protons of a phenyl group attached to the triazole ring may be part of the multiplet in the δ 7.36–7.50 ppm range. iucr.orgnih.goviucr.org Protons on substituent groups, such as the singlet for a methylthio group (SCH₃) at δ 2.60 ppm and a methylene (B1212753) bridge (CH₂) at δ 4.57 ppm, are readily identified in the aliphatic region of the spectrum. iucr.orgnih.goviucr.org

For other derivatives, like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (a related 1,2,3-triazole isomer), the benzothiazole protons are observed at chemical shifts of δ 8.35 (d, J = 7.3 Hz), δ 7.51 (t, J = 6.6 Hz), and δ 7.40 (t, J = 6.1 Hz). mdpi.com The amino group (NH₂) on the triazole ring appears as a broad singlet at δ 7.08 ppm. mdpi.com

The specific chemical shifts and splitting patterns are highly dependent on the solvent used and the nature and position of substituents on the benzothiazole and triazole rings.

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole iucr.orgnih.goviucr.org DMSO-d₆ 2.60 (s, 3H, SCH₃), 4.57 (s, 2H, CH₂), 7.36–7.50 (m, 7H, 5 Ar-H and 2 benzothiazole-H), 7.89 (d, J = 8.0 Hz, 1H, benzothiazole-H), 8.01 (d, J = 8.0 Hz, 1H, benzothiazole-H)

¹³C-NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.

In the ¹³C-NMR spectra of benzothiazole-triazole derivatives, the carbon atoms of the benzothiazole and triazole rings typically resonate in the downfield region (δ 110-170 ppm), consistent with their aromatic character. researchgate.net For instance, in a series of N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives, characteristic signals for the triazole carbons appear around δ 163 ppm. researchgate.net The carbons of the benzothiazole moiety are also found in the aromatic region, with signals observed between δ 120 ppm and δ 153 ppm. researchgate.net

For the related isomer 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the carbon attached to the three nitrogen atoms of the benzothiazole system (C-2) is observed at δ 160.3 ppm, while the triazole ring carbons appear at δ 145.0 ppm (C-5) and δ 132.4 ppm (C-4). mdpi.com Carbons in substituent groups, such as those in phenyl rings, are also observed in the typical aromatic carbon range. mdpi.comresearchgate.net

Table 2: Selected ¹³C-NMR Spectroscopic Data for Benzothiazole-Triazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com DMSO-d₆ 121.7 (CH), 122.1 (CH), 122.3, 124.6 (CH), 125.9 (CH), 126.4 (CH), 127.1, 130.0 (CH), 131.9 (CH), 132.4 (CTr-4), 135.1 (CH), 143.5 (CAr-2), 145.0 (CTr-5), 153.3 (CBth-3a), 160.3 (CBth-2)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectra of this compound derivatives display characteristic absorption bands that confirm the presence of both the benzothiazole and triazole moieties. Aromatic C-H stretching vibrations are typically observed in the range of 3050-3100 cm⁻¹. iucr.orgiucr.orgresearchgate.net For derivatives with aliphatic linkers or substituents, C-H stretching bands appear just below 3000 cm⁻¹, such as the signal at 2928 cm⁻¹ for a methylene group. iucr.orgiucr.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Compound Wavenumber (cm⁻¹) Assignment
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole iucr.orgiucr.org 3053 Aromatic C-H Stretch
2928 Aliphatic C-H Stretch
1594 C=N Stretch
General 3-amino-1,2,4-triazole researchgate.net 3211 N-H Stretch
1595 Endocyclic N=N Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of the compound. For example, a benzothiazole–thiadiazole derivative was found to have a molecular ion peak [M]⁺ at m/z 488.4305, which corresponded well with the calculated value of 488.4320 for the formula C₁₉H₁₀FClN₆OS₃. nih.gov

For derivatives containing elements with characteristic isotopic patterns, such as chlorine or bromine, mass spectrometry can readily confirm their presence. A chloro-substituted derivative, for example, would show two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net This pattern was observed for a derivative with a molecular ion at m/z 449 (M) and a corresponding M+2 peak at m/z 451. researchgate.net The fragmentation pattern, obtained by analyzing the daughter ions produced upon ionization, can further help to piece together the structure of the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For synthesized this compound derivatives, elemental analysis is routinely performed to validate their structures.

Table 4: Elemental Analysis Data for Selected this compound Derivatives

Compound Molecular Formula Calculated (%) Found (%)
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole iucr.orgiucr.org C₁₇H₁₄N₄S₂ C: 60.33, H: 4.17, N: 16.55, S: 18.95 C: 60.66, H: 4.15, N: 16.40, S: 18.90

The close agreement between the calculated and found values in these examples confirms the assigned molecular formulas.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole has been determined, revealing key structural features. iucr.orgnih.goviucr.org The molecule is not planar; the triazole ring forms significant dihedral angles with the phenyl and benzothiazole planes, measured at 63.86 (2)° and 76.96 (2)°, respectively. iucr.orgnih.gov This twisted conformation is a notable aspect of its three-dimensional structure. The bond angle at the methylene bridge (C-C-C) connecting the two heterocyclic systems is reported to be 114.28 (4)°, which is relatively wide. iucr.orgnih.goviucr.org

Molecular Conformation and Torsion Angle Analysis

The conformation of this compound derivatives is largely defined by the spatial relationship between the benzothiazole and triazole ring systems, as well as any substituents attached to them. The dihedral angles between these rings are a key descriptor of the molecular geometry.

For a simpler derivative, 2-(4H-1,2,4-triazol-4-yl)phenol, the dihedral angle between the benzene (B151609) and triazole rings is reported to be 41.74 (12)° nih.gov. This indicates a less twisted conformation compared to the more complex derivative mentioned above. In contrast, the related compound 2-(4H-1,2,4-triazol-4-yl)pyrimidine is nearly planar, with a dihedral angle of only 2.9 (13)° between the triazole and pyrimidine (B1678525) rings nih.gov. Similarly, in 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the pyrazole (B372694) and benzothiazole ring systems are almost coplanar, with an interplanar angle of just 3.31 (7)° nih.govresearchgate.net.

These variations highlight how different substituents and heterocyclic systems attached to the core structure can significantly influence the molecular conformation and the degree of planarity.

CompoundRing System 1Ring System 2Dihedral/Interplanar Angle (°)
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole nih.goviucr.orgTriazolePhenyl63.86 (2)
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole nih.goviucr.orgTriazoleBenzothiazole76.96 (2)
2-(4H-1,2,4-Triazol-4-yl)phenol nih.govBenzeneTriazole41.74 (12)
2-(4H-1,2,4-Triazol-4-yl)pyrimidine nih.govTriazolePyrimidine2.9 (13)
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one nih.govresearchgate.netPyrazoleBenzothiazole3.31 (7)

Intermolecular Interactions and Crystal Packing

In the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the molecular packing is characterized by several key interactions. There are three notable C—H⋯N interactions that play a role in the crystal assembly. Two of these interactions link the molecules to form layers parallel to the ac plane nih.goviucr.orgresearchgate.netiucr.org.

A significant feature of the packing is the association of triazole rings in pairs across an inversion center, which is indicative of a π–π stacking interaction. The distance between the centroids of these interacting rings is 3.3222 (3) Å, with an interplanar distance of 3.1852 (2) Å and an offset of 0.94 Å nih.goviucr.org. This type of interaction is crucial for the stabilization of the crystal lattice. The packing of molecules into layers is a common motif observed in the crystal structures of such heterocyclic compounds rsc.org.

CompoundInteraction TypeDescriptionDistance (Å)
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole nih.goviucr.orgC—H⋯NThree borderline contacts, two of which combine to form layers parallel to the ac plane.Not specified
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole nih.goviucr.orgπ–π interactionAssociation of triazole rings in pairs across an inversion center.Interplanar: 3.1852 (2)

Computational Chemistry Investigations of 2 4h 1,2,4 Triazol 4 Yl Benzo D Thiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool for investigating the quantum mechanical properties of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole. These calculations provide a theoretical framework for understanding the molecule's electronic structure and reactivity. DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-311G(d,p)) to achieve a balance between computational cost and accuracy in predicting molecular properties. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the geometry optimization of the molecule. This process determines the lowest energy conformation, corresponding to the most stable three-dimensional structure. For benzothiazole (B30560) and triazole derivatives, DFT calculations are used to predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. mgesjournals.com The optimized structure reveals that the benzothiazole and triazole ring systems are not perfectly coplanar. For instance, in a structurally related compound, the triazole ring was found to have significant interplanar angles with the benzothiazole plane. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: Data is illustrative based on typical values for related benzothiazole-triazole systems, as specific experimental data for the title compound is not readily available.)

Parameter Bond Length (Å) Parameter Angle Degree (°)
Bond Length C-S (thiazole) 1.75 Bond Angle C-S-C (thiazole) 88.9
C=N (thiazole) 1.29 C-N=C (thiazole) 110.4
N-N (triazole) 1.39 N-N-C (triazole) 106.6

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

In systems containing benzothiazole and triazole moieties, the HOMO is typically localized on the more electron-rich part of the molecule, often the benzothiazole ring system, while the LUMO is centered on the electron-accepting triazole ring. mdpi.comresearchgate.net This distribution indicates that intramolecular charge transfer (ICT) from the benzothiazole moiety to the triazole moiety is a key feature of its electronic transitions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for this class of compounds.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule. scirp.orgacadpubl.eu This method investigates the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and molecular stabilization. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. scirp.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (red regions) is typically localized around the nitrogen atoms of the triazole and thiazole (B1198619) rings, making them the primary sites for electrophilic interactions. scirp.orgresearchgate.net The hydrogen atoms of the aromatic rings generally exhibit a positive potential (blue regions). researchgate.net

Tautomerism and Stability Studies of the Triazole Moiety

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms, depending on the position of the hydrogen atom on the nitrogen atoms. researchgate.netresearchgate.net Computational studies are essential for determining the relative stability of these tautomers. By calculating the total energy of each optimized tautomeric structure, the most stable form can be identified. researchgate.net The title compound is specified as the 4H-tautomer, suggesting that computational analyses would likely confirm its higher stability relative to the 1H and 2H forms for this specific substitution pattern. Factors such as intramolecular hydrogen bonding and electronic effects from the benzothiazole substituent influence the tautomeric equilibrium. researchgate.net

Molecular Docking Simulations and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as a protein or enzyme. biointerfaceresearch.com Benzothiazole and triazole hybrids are known to possess a wide range of biological activities and have been docked against various therapeutic targets. nih.govnih.gov

For this compound, docking simulations would be performed against relevant enzymes, such as kinases or PARP enzymes, to evaluate its potential as an inhibitor. nih.govnih.gov The simulations would identify the key binding interactions, which typically include:

Hydrogen bonds: Formed between the nitrogen atoms of the triazole ring and amino acid residues like glycine and serine in the active site. acs.org

π-π stacking: Occurring between the aromatic benzothiazole ring and tyrosine or phenylalanine residues. nih.gov

The results of these simulations are quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These computational predictions are crucial for guiding the design and synthesis of more potent and selective drug candidates. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
2-(4-methoxyphenyl)benzo[d]thiazole

In Silico Pharmacokinetic Properties Prediction

Consequently, interactive data tables and an in-depth analysis of its predicted pharmacokinetic profile cannot be provided at this time. Future computational chemistry investigations would be necessary to generate data on parameters such as:

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five to predict oral bioavailability.

Absorption: Predictions of human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Predictions related to the route and rate of elimination from the body.

Toxicity: In silico assessment of potential toxicities, such as hepatotoxicity or cardiotoxicity.

Without such dedicated studies, any discussion on the pharmacokinetic properties of this compound would be speculative and fall outside the scope of scientifically accurate reporting.

Applications and Interdisciplinary Research of 2 4h 1,2,4 Triazol 4 Yl Benzo D Thiazole

Coordination Chemistry: Metal Complexation Studies

The presence of multiple nitrogen and sulfur heteroatoms in 2-(4H-1,2,4-triazol-4-yl)benzo[d]thiazole makes it an excellent candidate for investigation in coordination chemistry. These heteroatoms act as potential donor sites, enabling the compound to form stable complexes with a variety of metal ions. The study of such metal complexes is crucial for understanding the fundamental principles of chemical bonding and for the design of new materials with specific magnetic, electronic, or catalytic properties.

As a ligand, this compound can exhibit versatile coordination behaviors. The nitrogen atoms of the triazole ring and the nitrogen and sulfur atoms of the benzothiazole (B30560) ring can all participate in binding to metal centers. This allows for several potential chelation modes, including monodentate, bidentate, and bridging coordination. For instance, the ligand can coordinate to a metal ion through one of the nitrogen atoms of the triazole ring, acting as a monodentate ligand. Alternatively, it can form a chelate ring by coordinating through a nitrogen atom from the triazole ring and the nitrogen atom of the benzothiazole moiety, resulting in a stable five- or six-membered ring structure. The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The coordination versatility of this ligand is a key area of research, as different coordination modes can lead to metal complexes with distinct geometries and, consequently, different physical and chemical properties. For example, the formation of polynuclear complexes through bridging coordination could lead to materials with interesting magnetic or catalytic properties.

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For example, a shift in the C=N stretching frequency of the triazole or benzothiazole ring in the IR spectrum would provide evidence of coordination through the nitrogen atoms.

Electronic absorption (UV-Vis) spectroscopy is another valuable technique for characterizing these complexes. The formation of a metal-ligand bond can lead to the appearance of new absorption bands in the visible region of the spectrum, corresponding to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These spectral features can provide information about the geometry of the complex and the nature of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode and the structure of the complex in solution.

Table 1: Potential Spectroscopic Shifts upon Complexation of this compound

Spectroscopic TechniqueObserved Change upon ComplexationImplication
Infrared (IR) SpectroscopyShift in C=N stretching frequenciesCoordination through nitrogen atoms
UV-Vis SpectroscopyAppearance of new absorption bandsFormation of metal-ligand bond, information on complex geometry
NMR SpectroscopyChanges in proton and carbon chemical shiftsElucidation of binding mode and solution structure

Materials Science Applications

The unique electronic properties of this compound, arising from the combination of the electron-donating benzothiazole and electron-accepting triazole moieties, make it a promising candidate for applications in materials science, particularly in the field of optoelectronics.

Derivatives of benzothiazole are known to be effective electron-transporting and hole-blocking materials in OLEDs. The incorporation of the triazole ring, which is also an electron-deficient system, could further enhance these properties. In the context of OLEDs, this compound could potentially be used as a host material for phosphorescent emitters or as an electron-transporting layer. Its high thermal stability, a common feature of such heterocyclic compounds, would be advantageous for the longevity and performance of OLED devices.

Research in this area would involve the synthesis of the compound and its incorporation into multilayer OLED devices. The performance of these devices, including their efficiency, brightness, and color purity, would then be evaluated to assess the potential of this material in OLED applications.

The benzothiazole unit has been utilized as a component in sensitizing dyes for dye-sensitized solar cells (DSSCs). rsc.org The broad absorption and suitable energy levels of benzothiazole derivatives make them effective in harvesting light and facilitating charge transfer processes in these devices. rsc.org The addition of the triazole group to the benzothiazole core in this compound could modulate the electronic properties of the molecule, potentially leading to improved performance in solar cell applications.

The compound could be investigated as a component of the sensitizing dye, where it would be responsible for light absorption and electron injection into the semiconductor material. Alternatively, it could be explored as a component of the electrolyte or as an interfacial layer to improve charge transport and reduce recombination losses in the solar cell. Further research is needed to synthesize and test this compound in various solar cell architectures to determine its viability in this field.

Biological Activity Investigations of 2 4h 1,2,4 Triazol 4 Yl Benzo D Thiazole Derivatives

Antimicrobial Efficacy Studies

Antibacterial Activity

Derivatives of the benzothiazole-triazole scaffold have been synthesized and evaluated for their ability to inhibit bacterial growth. In one study, a series of urea (B33335) benzothiazole-triazole derivatives were prepared and tested for antibacterial action. nih.gov A specific derivative featuring a p-methoxy (p-OCH3) group on a phenyl urea moiety demonstrated noteworthy efficacy against Pseudomonas fluorescence. nih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.0071 µmol/mL, which was found to be more potent than the standard reference drug, ciprofloxacin, which had a MIC of 0.0094 µmol/mL under the same conditions. nih.gov

Another series of compounds, based on a 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole structure, were also screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The screening was conducted using the broth microdilution method to determine the MIC values. researchgate.net

Table 1: Antibacterial Activity of Selected Benzothiazole-Triazole Derivatives
Compound DerivativeBacterial StrainMIC (µmol/mL)Reference Drug (MIC)Source
Urea benzothiazole-triazole with p-OCH3 phenyl groupPseudomonas fluorescence0.0071Ciprofloxacin (0.0094) nih.gov

Antifungal Activity

The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore present in many commercial antifungal drugs. researchgate.net Consequently, hybrid molecules incorporating this ring with benzothiazole (B30560) have been investigated for their potential to combat fungal pathogens, particularly Candida albicans, which is a common cause of skin and systemic infections. ekb.egscitechjournals.com

Research into 6-fluoro-triazolo-benzothiazole derivatives has been conducted to evaluate their antifungal potential. researchgate.net Additionally, studies on ciprofloxacin-triazole hybrids have shown that combining the two moieties can enhance antifungal activity against C. albicans. ekb.egekb.eg One such triazole hybrid demonstrated an MIC value of 10.23 µg/mL, which was comparable to the standard drug itraconazole (B105839) (MIC = 11.22 µg/mL). ekb.egekb.eg In another study, C-6 methyl-substituted benzothiazole derivatives were synthesized and screened, with some compounds showing potent activity against C. albicans. scitechjournals.com

Table 2: Antifungal Activity of Selected Triazole Hybrid Compounds
Compound DerivativeFungal StrainMIC (µg/mL)Reference Drug (MIC)Source
Ciprofloxacin-1,2,4-triazole hybridCandida albicans10.23Itraconazole (11.22) ekb.egekb.eg

Anticancer Research

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

Benzothiazole-triazole hybrids have been assessed for their cytotoxic effects against various human cancer cell lines using assays such as the MTT assay. A series of novel benzothiazole-1,2,3-triazole hybrids were tested against human lung (A549), breast (T47-D), and colon (HCT-116) cancer cell lines. rsc.org The results were particularly promising for the T47-D breast cancer cell line, with three derivatives (designated 8a, 8b, and 8c) displaying IC50 values of 13 µM, 17 µM, and 19 µM, respectively. rsc.org Importantly, these compounds showed low toxicity towards normal cell lines, with IC50 values exceeding 500 µM, suggesting a favorable safety margin. rsc.org

Other research on related thiazole-triazole hybrids has also shown potent activity. For instance, certain thiazole-1,2,3-triazole derivatives were evaluated against human glioblastoma cell lines, with some compounds exhibiting strong cytotoxic effects with IC50 values as low as 4.72 µM and 3.20 µM. ajgreenchem.com

Table 3: In Vitro Cytotoxicity of Benzothiazole-Triazole Derivatives
Compound DerivativeCancer Cell LineIC50 (µM)Source
Benzothiazole-1,2,3-triazole hybrid (8a)T47-D (Breast)13 rsc.org
Benzothiazole-1,2,3-triazole hybrid (8b)T47-D (Breast)17 rsc.org
Benzothiazole-1,2,3-triazole hybrid (8c)T47-D (Breast)19 rsc.org

Enzyme Inhibition Studies Related to Anticancer Mechanisms (e.g., Myosin 9b, COX-2, EGFR)

A key strategy in modern anticancer drug design is the targeting of specific enzymes involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-established target, and its inhibition can halt tumor growth. rsc.org The benzothiazole-1,2,3-triazole hybrids that showed cytotoxic activity were also evaluated for their ability to inhibit EGFR. rsc.org The most active derivatives, 8a, 8b, and 8c, demonstrated potent EGFR inhibition with IC50 values of 0.69 µM, 1.16 µM, and 4.82 µM, respectively. rsc.org Notably, the most potent of these (8a) was more effective than the standard EGFR inhibitor drug Erlotinib (IC50 = 1.3 µM). rsc.org

The cyclooxygenase-2 (COX-2) enzyme is another important target, as its expression is implicated in various cancers. nih.gov The design of hybrid molecules containing triazole and other heterocyclic systems has been explored as a strategy to achieve selective COX-2 inhibition. nih.govnih.gov While extensive data on COX-2 inhibition by the specific 2-(4H-1,2,4-triazol-4-yl)benzo[d]thiazole scaffold is limited, the broader class of thiazole (B1198619) and triazole derivatives has been a focus of research in this area. nih.gov

Table 4: EGFR Inhibition by Benzothiazole-Triazole Derivatives
Compound DerivativeEnzyme TargetIC50 (µM)Reference Drug (IC50)Source
Benzothiazole-1,2,3-triazole hybrid (8a)EGFR0.69Erlotinib (1.3) rsc.org
Benzothiazole-1,2,3-triazole hybrid (8b)EGFR1.16Erlotinib (1.3) rsc.org
Benzothiazole-1,2,3-triazole hybrid (8c)EGFR4.82Erlotinib (1.3) rsc.org

Anticonvulsant Activity Assessment

The search for novel anticonvulsant agents with improved efficacy and lower toxicity remains a priority in medicinal chemistry. nih.gov While direct studies on this compound derivatives are not widely reported, research on the closely related benzoxazole (B165842) analogs provides significant insight. The substitution of the sulfur atom in the benzothiazole ring with an oxygen atom yields the benzoxazole core.

A series of 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were synthesized and showed potent anticonvulsant activities in standard murine models. nih.govresearchgate.net One of the most potent compounds was 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole. nih.govresearchgate.net This derivative was highly effective in both the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net

In the MES test, it showed a median effective dose (ED50) of 11.4 mg/kg. nih.govresearchgate.net In the scPTZ model, the ED50 was 31.7 mg/kg. nih.govresearchgate.net Another study highlighted a similar benzoxazole derivative, 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole, which had an ED50 of 29.5 mg/kg in the MES test and a median toxic dose (TD50) of 285 mg/kg. nih.gov This resulted in a protective index (PI = TD50/ED50) of 9.7, which is superior to that of the established anticonvulsant drug carbamazepine (B1668303) (PI = 6.4). nih.gov

Table 5: Anticonvulsant Activity of Structurally Related Benzoxazole-Triazole Derivatives
CompoundSeizure ModelED50 (mg/kg)Protective Index (PI)Source
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoleMES11.4Not Reported nih.govresearchgate.net
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazolescPTZ31.7Not Reported nih.govresearchgate.net
2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoleMES29.59.7 nih.gov

Anti-inflammatory Activity Investigations

Derivatives of the this compound scaffold have been a subject of significant research for their potential anti-inflammatory properties. nih.govresearchgate.net A notable study involved the synthesis of a series of N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives (5a-n) to evaluate their anti-inflammatory capabilities. nih.gov Initial in vitro screening identified several compounds with promising activity, which were then advanced to in vivo studies using the carrageenan-induced rat paw edema model. nih.govresearchgate.net

In this model, which is a standard for evaluating acute inflammation, the compounds were administered orally to assess their ability to reduce swelling over time compared to a control group. crpsonline.com Among the tested series, compound 5b , identified as N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated the highest efficacy. researchgate.net It achieved an edema inhibition of 84.43%, a level of activity that surpassed many other derivatives in the series. nih.govresearchgate.net Other compounds with significant, albeit lower, activity included those with different substitutions on the aryl ring attached to the triazole core. nih.gov For instance, another series of thiazole-substituted benzothiazole derivatives also showed potent anti-inflammatory action, with one compound in particular being more active than the reference drug used in the study. nih.gov The collective findings underscore the potential of the triazole-benzothiazole framework as a basis for developing new anti-inflammatory agents. crpsonline.comnih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Benzothiazole-Triazole Derivatives
CompoundKey Structural Feature (Aryl Group)Edema Inhibition (%)Reference
5b4-Fluorophenyl84.43% nih.govresearchgate.net
5aPhenylGood Activity nih.gov
5d4-ChlorophenylGood Activity nih.gov
5e4-MethylphenylGood Activity nih.gov
5i4-MethoxyphenylGood Activity nih.gov
5k2,4-DichlorophenylGood Activity nih.gov
5l2-ChlorophenylGood Activity nih.gov

Enzyme Inhibitory Potential (General)

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. nih.gov The anti-inflammatory effects of the N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide series have been directly correlated with their potent inhibition of p38α mitogen-activated protein (MAP) kinase. nih.govresearchgate.net This enzyme is a key component in the cellular signaling cascade that produces pro-inflammatory cytokines. nih.gov

The most active anti-inflammatory compound, 5b , was assayed for its p38α MAP kinase inhibitory activity and demonstrated superior potency with an IC50 value of 0.031 µM. nih.gov This was more potent than the standard p38α MAP kinase inhibitor, SB 203580, which had an IC50 of 0.043 µM under the same conditions. nih.gov Molecular docking studies further supported this finding, suggesting that compound 5b binds effectively within the enzyme's active site, interacting with key amino acid residues like MET 109 in the hinge region. nih.gov

Furthermore, a closely related scaffold, nih.govcrpsonline.comnih.govtriazolo[3,4-b]benzothiazole, has been identified as a versatile nicotinamide (B372718) mimic capable of inhibiting poly- and mono-ADP-ribosylating enzymes (PARPs) at nanomolar concentrations. acs.org Certain derivatives of this scaffold were found to be the most potent inhibitors of PARP10 discovered to date, with one compound achieving an IC50 value of 7.8 nM. acs.org This demonstrates that the fused triazole-benzothiazole core can be adapted to target different classes of enzymes with high potency. acs.org

Table 2: p38α MAP Kinase Inhibitory Activity
CompoundIC50 (µM)Reference
Compound 5b0.031 ± 0.14 nih.gov
SB 203580 (Standard)0.043 ± 0.14 nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the structural requirements for their biological activities. nih.gov For the N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide series, the nature of the substituent on the aryl ring at the 4-position of the triazole moiety was found to be a critical determinant of anti-inflammatory and p38α MAP kinase inhibitory potency. nih.gov

The SAR analysis revealed the following key points:

Aryl Substituent: The presence of a 4-fluorophenyl group (as in compound 5b ) resulted in the most potent activity. nih.govresearchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl ring generally exhibited strong activity. nih.gov For example, compounds with 4-chloro (5d ), 2,4-dichloro (5k ), and 2-chloro (5l ) substitutions were among the most active. nih.gov

Positional Isomers: The position of the substituent on the phenyl ring also influenced activity. For instance, the 2-chloro substituted compound 5l showed good activity, indicating that steric and electronic effects related to substituent position are important factors. nih.gov

Core Scaffold: The benzothiazole ring connected to the triazole core via an acetamide (B32628) linker appears to be an essential pharmacophore for the observed activity, providing a rigid and stable framework for interaction with the biological target. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Research Gaps

Research into the broader family of benzothiazole-triazole derivatives has revealed a wealth of information regarding their synthesis, chemical properties, and diverse biological activities. These compounds are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications. pcbiochemres.comijcrt.orgresearchgate.net The benzothiazole (B30560) moiety, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent scaffold in numerous pharmacologically active molecules. researchgate.net Similarly, the 1,2,4-triazole (B32235) ring is a key component in a variety of established drugs. nih.gov

Despite the extensive research on its derivatives, a significant research gap exists concerning the parent compound, 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole . Specific experimental data on its synthesis, detailed characterization, and biological evaluation are not extensively reported in the readily available scientific literature. Much of the current understanding is extrapolated from studies on substituted analogues. This lack of foundational data for the unsubstituted core structure represents a critical knowledge gap that hinders a complete understanding of the structure-activity relationships within this class of compounds.

Prospective Avenues for Synthetic Innovation

The synthesis of benzothiazole-triazole hybrids typically involves multi-step reaction sequences. nih.gov Prospective avenues for synthetic innovation for This compound could focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

Key areas for future synthetic research include:

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps would significantly improve efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time.

Catalytic Methods: The exploration of novel catalysts, such as transition metal catalysts or organocatalysts, could facilitate milder reaction conditions and improve yields and selectivity. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. utar.edu.my

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the production of this compound and its derivatives.

A general synthetic approach to related compounds involves the reaction of a 2-substituted benzothiazole with a triazole precursor or the construction of the triazole ring onto a benzothiazole scaffold. researchgate.netnih.gov For the specific synthesis of This compound , a potential route could involve the reaction of 2-aminobenzothiazole (B30445) with a reagent that provides the C2N unit of the triazole ring, followed by cyclization.

Emerging Computational Approaches for Compound Design and Prediction

Computational chemistry offers powerful tools for the design and prediction of the properties of novel compounds. For This compound and its derivatives, emerging computational approaches can play a crucial role in accelerating research and development.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies. nih.gov This information can provide insights into the compound's reactivity and potential for intermolecular interactions.

Molecular Docking: In silico molecular docking studies can predict the binding affinity and mode of interaction of This compound with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This can help in identifying potential therapeutic applications and guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a dataset of related benzothiazole-triazole derivatives with known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for assessing its drug-likeness and potential for further development. nih.gov

Advanced Biological Target Identification and Mechanistic Elucidation

While the broader class of benzothiazole-triazoles has shown a wide range of biological activities, the specific biological targets and mechanisms of action are often not fully understood. Advanced techniques are needed to identify the precise molecular targets of This compound and to elucidate its mechanism of action.

Prospective research in this area includes:

High-Throughput Screening (HTS): Screening the compound against a large panel of biological targets can rapidly identify potential therapeutic applications.

Chemical Proteomics: This approach can be used to identify the protein targets of the compound in a complex biological sample.

Transcriptomics and Genomics: Analyzing changes in gene expression in response to treatment with the compound can provide insights into its mechanism of action.

Structural Biology: Determining the crystal structure of the compound in complex with its biological target can provide a detailed understanding of the binding interactions and guide the design of more potent and selective inhibitors. nih.gov

Potential for Novel Material Development

The unique structural and electronic properties of heterocyclic compounds like This compound make them attractive candidates for the development of novel materials with applications in various fields. mdpi.com

Potential applications in material science include:

Organic Electronics: The conjugated π-system of the benzothiazole and triazole rings suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Corrosion Inhibitors: Benzotriazole and its derivatives are well-known corrosion inhibitors for various metals. The presence of both benzothiazole and triazole moieties in this compound suggests it may also exhibit corrosion-inhibiting properties.

Luminescent Materials: The rigid, planar structure of the fused ring system could give rise to interesting photophysical properties, making it a candidate for the development of fluorescent probes and sensors.

Polymers and Coordination Polymers: The nitrogen atoms in the triazole ring can act as ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic, magnetic, or gas storage properties.

Q & A

Q. What are the standard synthetic routes for 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation or multi-step reactions under reflux conditions. For example:

  • Step 1: React benzo[d]thiazole precursors with triazole derivatives in polar solvents (e.g., DMSO or ethanol).
  • Step 2: Catalyze reactions with agents like acetic acid or metal salts.
  • Step 3: Purify via recrystallization (water-ethanol mixtures) or column chromatography.
    Key intermediates are characterized using melting point analysis, IR spectroscopy, and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹, thiazole C-S bonds at ~680 cm⁻¹) .
  • NMR (¹H/¹³C): Resolves aromatic protons (δ 7.0–8.5 ppm) and distinguishes triazole/thiazole ring protons. ¹³C NMR confirms quaternary carbons in fused rings .
  • Elemental Analysis: Validates purity by matching experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What pharmacological activities are associated with this scaffold?

Methodological Answer: The triazole-thiazole core exhibits:

  • Anticonvulsant Activity: Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Derivatives like 2-(3-fluorobenzyl)thio-5-(4H-triazol-4-yl)benzo[d]oxazole show ED₅₀ values of 11.4 mg/kg (MES) and 31.7 mg/kg (scPTZ) .
  • Antimicrobial Potential: Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

Methodological Answer:

  • Solvent Selection: Non-polar solvents (e.g., toluene) improve cyclization efficiency, while DMSO enhances solubility of intermediates .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate reaction rates.
  • Temperature Control: Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of thioamide groups) .
    Example: Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours achieved 65% yield of triazole derivatives .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and LC-MS data. For instance, discrepancies in ¹H NMR splitting patterns can be resolved using 2D-COSY or HSQC to assign proton-proton correlations .
  • X-ray Crystallography: Definitive structural confirmation, as seen in 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, where triazole-pyrimidine dihedral angles were measured as 2.9° .

Q. What strategies enhance the anticonvulsant activity of derivatives?

Methodological Answer:

  • Substituent Engineering: Electron-withdrawing groups (e.g., -F, -Br) at the phenyl ring improve GABAergic affinity. Fluorinated analogs show ED₅₀ values 3× lower than non-halogenated counterparts .
  • Bioisosteric Replacement: Replacing triazole with triazolone increases receptor binding via carbonyl interactions (e.g., ED₅₀ reduction from 31.7 to 22.5 mg/kg in scPTZ models) .

Q. How is the GABAergic mechanism of action validated experimentally?

Methodological Answer:

  • In Vivo Pretreatment: Thiosemicarbazide (GABA synthesis inhibitor) reduces anticonvulsant efficacy, confirming GABA pathway involvement. For example, 5i’s MES activity dropped by 60% after pretreatment .
  • Receptor Binding Assays: Competitive binding studies using [³H]-muscimol (GABA_A agonist) quantify affinity (Ki values < 100 nM indicate strong interaction) .

Q. What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., triazole-thiazole derivatives binding to GABA_A’s benzodiazepine site) .
  • QSAR Modeling: Hammett constants (σ) and logP values correlate substituent hydrophobicity with blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.